molecular formula C13H11N5O2 B2360323 6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1787917-70-7

6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2360323
CAS No.: 1787917-70-7
M. Wt: 269.264
InChI Key: FKYBVMCFWRISRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra . Therefore, it is plausible that this compound may also target similar biological entities.

Mode of Action

It is known that similar compounds interact with their targets and cause changes that lead to their anti-tubercular activity

Biochemical Pathways

It is known that similar compounds can exhibit higher anti-tb activity against mtb , suggesting that they may affect the biochemical pathways related to the survival and replication of this bacterium.

Pharmacokinetics

Similar compounds have been reported to be non-toxic to human cells , suggesting that they may have favorable pharmacokinetic properties

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have potent anti-tubercular effects.

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs and the physiological state of the target organism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step reactions. One common synthetic route includes:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrazole derivative with a suitable electrophile can lead to the formation of the pyrazolo[1,5-a]pyrazine ring.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazolo[1,5-a]pyrazine intermediate with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

6-methyl-4-oxo-N-pyridin-2-yl-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-8-7-18-10(13(20)15-8)6-9(17-18)12(19)16-11-4-2-3-5-14-11/h2-7H,1H3,(H,15,20)(H,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYBVMCFWRISRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=N3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.